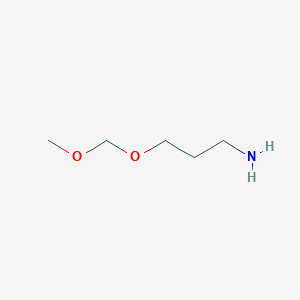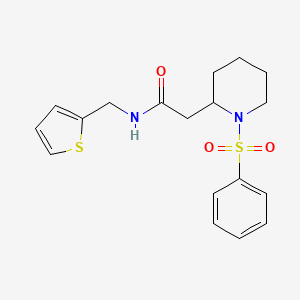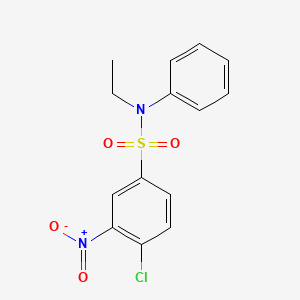![molecular formula C18H19N5O3S B2892214 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 905761-51-5](/img/structure/B2892214.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is linked to a phenyl group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is linked to a phenyl group and an acetamide group .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- Derivatives of 1,2,4-triazol, like 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide, exhibit significant synthetic and pharmacological potential. Their synthesis and biological properties exploration form a basis for developing new, more effective, and less toxic drugs. A study detailed the synthesis of new pyrolin derivatives, highlighting their antiexudative properties in preclinical models, suggesting potential anti-inflammatory applications (Chalenko et al., 2019).
Anticancer and Antimicrobial Evaluation
- The evaluation of related compounds for anticancer and antimicrobial activities is a prominent area of research. For instance, compounds with the core structure of 1,3-oxazoles demonstrated significant activity against various cancer cell lines, suggesting a potential for anticancer drug development (Zyabrev et al., 2022).
Structural Characterization and Activity Studies
- Structural elucidation of related compounds, including those with a 1,2,4-triazole core, has been conducted to understand their potential biological activity. Studies involving synthesis, characterization, and antimicrobial screening indicate the relevance of these compounds in developing new therapeutic agents with potential antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Molecular Docking and Mechanism of Action
- Molecular docking studies of analogs provide insights into the mechanisms and binding modes of these compounds toward target enzymes, suggesting specificity and potential therapeutic applications. Research in this area helps in understanding the interaction between these compounds and biological targets, which is crucial for drug development (Ahmed et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-9-8-12(10-15(14)26-2)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTLRSZAQJFHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2892132.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)

![methyl 6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2892142.png)


![(4-chlorophenyl)[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2892146.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)
![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)
![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)
